2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Methylbutenyloxy Group: The methylbutenyloxy group can be attached through etherification reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
- 2-[(4-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
Uniqueness
2-[(4-Chlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives
Properties
Molecular Formula |
C20H17ClO3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17ClO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11- |
InChI Key |
ARKMEOWKBIQCEH-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2)C |
Origin of Product |
United States |
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